

Petaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Petaline**

Cat. No.: **B1196638**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary alkaloid naturally occurring in the plant *Leontice leontopetalum*, a member of the Berberidaceae family. This compound has garnered scientific interest due to its notable pharmacological activities, including convulsant, muscle relaxant, and cardiovascular effects. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and potential signaling pathways associated with **Petaline**, intended to support further research and drug development efforts.

Chemical Data and Identification

Petaline is commonly available as a chloride salt. It is crucial to distinguish between the cationic form of **Petaline** and its chloride salt, as they have different CAS numbers and molecular weights.

CAS Number Identification

There are two primary CAS numbers associated with **Petaline**:

- 64057-59-6: This CAS number refers to **Petaline** chloride, the salt form of the compound.[\[1\]](#)
- 7354-32-7: This CAS number corresponds to the **Petaline** cation itself.

For laboratory and research purposes, **Petaline** is typically handled as **Petaline** chloride.

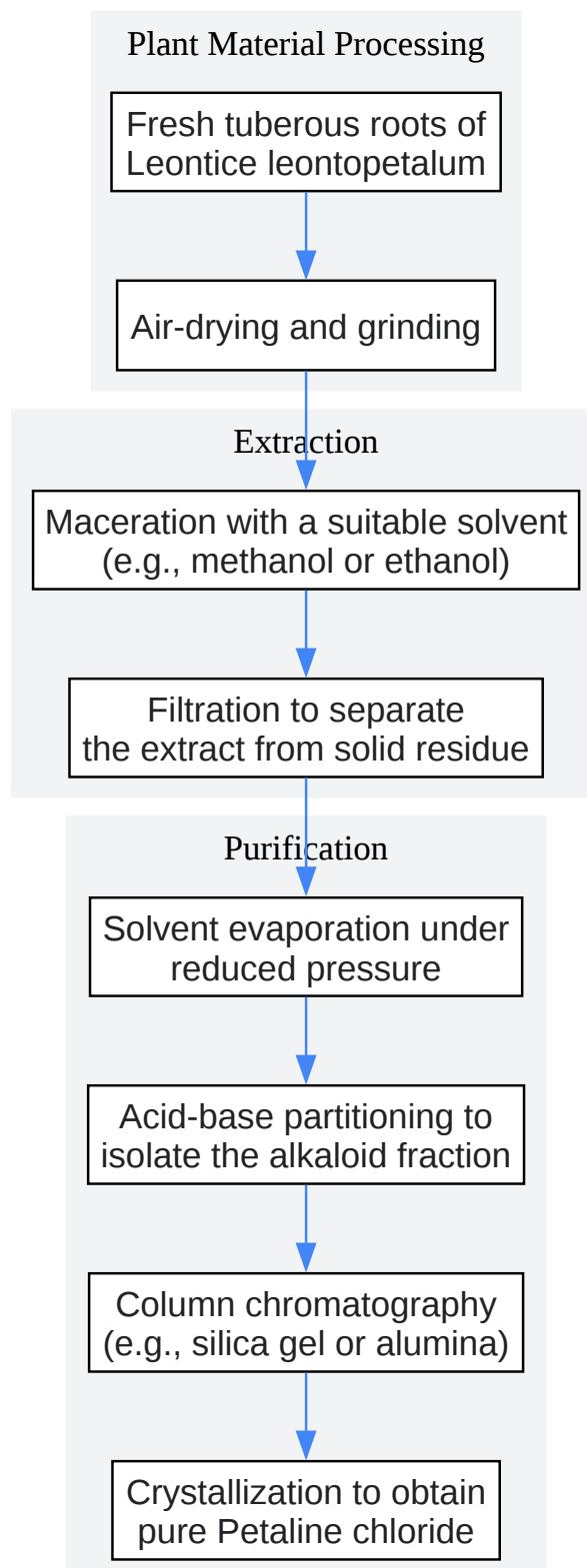
Chemical and Physical Properties

The following tables summarize the key chemical and physical data for **Petaline** and **Petaline** chloride. Experimentally determined physical properties such as melting point, boiling point, and specific solubility data for **Petaline** chloride are not readily available in the reviewed literature.

Table 1: Chemical Identification of **Petaline** Chloride

Identifier	Value	Reference
IUPAC Name	(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride	[1]
CAS Number	64057-59-6	[1]
Synonyms	Petaline, Petaline chloride	[1]
InChIKey	VUACHFWYFDCGJF-UNTBIKODSA-N	[1]
SMILES	<chem>C[N+]1(CCC2=C([C@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-]</chem>	[1]

Table 2: Physicochemical Data of **Petaline** and **Petaline** Chloride


Property	Petaline Cation	Petaline Chloride	Reference
Molecular Formula	<chem>C20H26NO3+</chem>	<chem>C20H26ClNO3</chem>	[1]
Molecular Weight	328.43 g/mol	363.9 g/mol	[1]
Monoisotopic Mass	328.19126869 Da	363.1601214 Da	[1]
Topological Polar Surface Area	50.0 Å²	50.0 Å²	
Formal Charge	+1	0	

Experimental Protocols

This section outlines generalized experimental protocols for the isolation, synthesis, and pharmacological evaluation of **Petaline**.

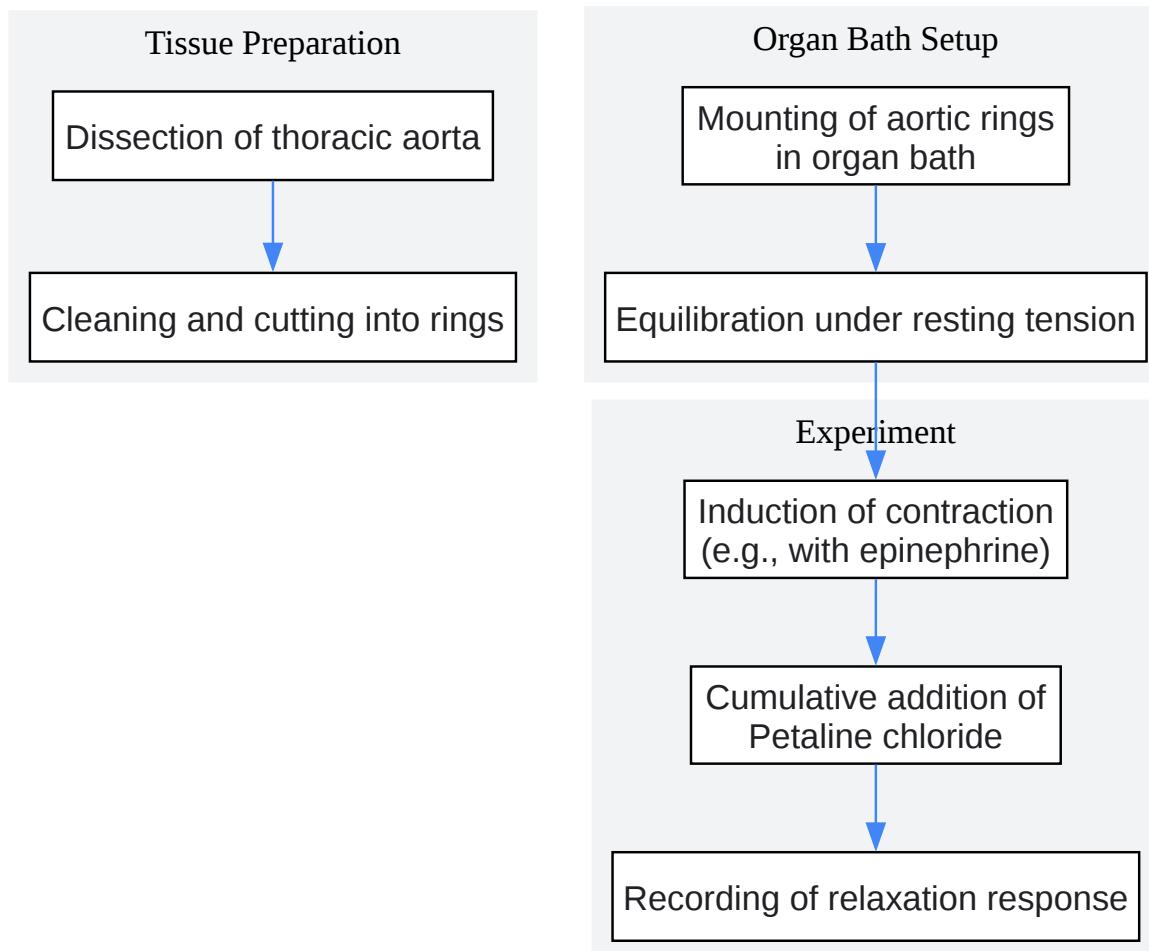
Isolation of Petaline from *Leontice leontopetalum*

Petaline is naturally found in the tuberous roots of *Leontice leontopetalum*. The following is a generalized workflow for its isolation based on standard alkaloid extraction techniques.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **Petaline**.

Total Synthesis of Petaline


A total synthesis of **Petaline** has been reported. The general approach involves the construction of the benzylisoquinoline core followed by quaternization of the nitrogen atom.

Pharmacological Evaluation

This protocol describes the evaluation of **Petaline**'s effects on vascular smooth muscle using an isolated organ bath system.

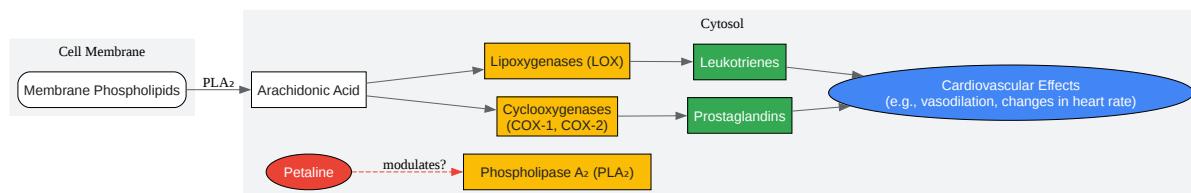
- Tissue Preparation:
 - Euthanize a laboratory animal (e.g., a rat) in accordance with ethical guidelines.
 - Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
 - Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in width.
- Experimental Setup:
 - Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
 - Connect the upper hook to an isometric force transducer to record changes in tension.
 - Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
- Data Acquisition:
 - Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine or epinephrine).
 - Once the contraction has stabilized, add cumulative concentrations of **Petaline** chloride to the organ bath.

- Record the relaxation response as a percentage of the pre-induced contraction.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro cardiovascular assessment.

This protocol outlines the measurement of **Petaline**'s effects on blood pressure and heart rate in a live animal model.


- Animal Preparation:
 - Anesthetize a rat with an appropriate anesthetic agent (e.g., urethane).

- Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
- Data Recording:
 - Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.
 - Allow the animal to stabilize until a steady baseline is achieved.
- Drug Administration:
 - Administer **Petaline** chloride intravenously at various doses.
 - Record the subsequent changes in systolic and diastolic blood pressure, and heart rate.

Potential Signaling Pathways

The precise molecular mechanisms underlying the diverse pharmacological effects of **Petaline** are not fully elucidated. However, preliminary studies suggest the involvement of the arachidonic acid metabolic pathway in its cardiovascular effects. The observation that the effects of **Petaline** chloride on the isolated atrium and perfused heart are significantly reduced by quinacrine, an inhibitor of phospholipase A₂, points towards this pathway.

The arachidonic acid cascade is a complex signaling pathway that leads to the production of various bioactive lipids, including prostaglandins and leukotrienes, which are potent modulators of cardiovascular and inflammatory responses. **Petaline** may exert its effects by modulating the activity of key enzymes in this pathway, such as phospholipase A₂, cyclooxygenases (COX), or lipoxygenases (LOX).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Petaline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196638#petaline-cas-number-and-chemical-data\]](https://www.benchchem.com/product/b1196638#petaline-cas-number-and-chemical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com